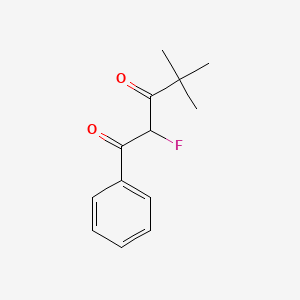

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

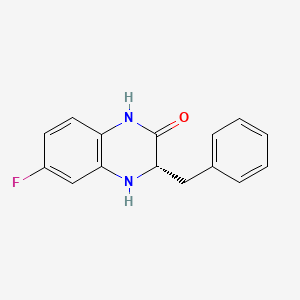

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンは、分子式C13H15FO2を持つ有機化合物です。これはペンタン-1,3-ジオンの誘導体であり、2位と4位の炭素原子にそれぞれフッ素原子と2つのメチル基が結合しています。

2. 製法

合成経路と反応条件

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンの合成は、一般的に以下の手順で行われます。

出発物質: 合成は、4,4-ジメチル-1-フェニルペンタン-1,3-ジオンやフッ素化剤などの適切な出発物質を選択することから始まります。

フッ素化反応: 4,4-ジメチル-1-フェニルペンタン-1,3-ジオンのフッ素化は、セレクトフルオロやN-フルオロベンゼンスルホンイミド(NFSI)などのフッ素化剤を用いて制御された条件下で行われます。

反応条件: 反応は通常、アセトニトリルやジクロロメタンなどの有機溶媒中で、室温またはわずかに高温で行われます。反応時間は、出発物質の反応性や使用されるフッ素化剤によって異なります。

工業的生産方法

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンの工業生産は、同様の合成経路を用いる場合がありますが、より大規模に行われます。プロセスには、反応条件の最適化、精製工程、および目的の製品の均一性と純度を確保するための品質管理対策が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-1-phenylpentane-1,3-dione and a fluorinating agent.

Fluorination Reaction: The fluorination of 4,4-dimethyl-1-phenylpentane-1,3-dione is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The reaction time may vary depending on the reactivity of the starting materials and the fluorinating agent used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s consistency and purity.

化学反応の分析

反応の種類

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。

還元: 還元反応は、この化合物をアルコールまたはアルカンに変換することができます。

置換: フッ素原子は、ハロゲン、アルキル、またはアリール基などの他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。

置換: 置換反応には、ハロゲン(Cl2、Br2)や有機金属化合物(グリニャール試薬)などの試薬が含まれる場合があります。

生成される主な生成物

酸化: ケトンまたはカルボン酸の生成。

還元: アルコールまたはアルカンの生成。

置換: ハロゲン化またはアルキル化誘導体の生成。

科学的研究の応用

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンは、以下を含むいくつかの科学研究の応用を持っています。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応の試薬として使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: その潜在的な治療効果と医薬品開発のための前駆体として研究されています。

産業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。

作用機序

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンの作用機序は、分子標的や経路との相互作用を含みます。フッ素原子の存在は、化合物の反応性と特定の酵素や受容体への結合親和性に影響を与える可能性があります。この化合物は、構造や官能基に応じて、特定の生化学的経路の阻害剤または活性剤として作用する可能性があります。

類似化合物との比較

類似化合物

4,4-ジメチル-1-フェニルペンタン-1,3-ジオン: フッ素原子を欠いており、化学的性質と反応性が異なります。

2-クロロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオン: 構造は似ていますが、フッ素原子ではなく塩素原子が結合しており、反応性と応用が異なります。

2-ブロモ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオン:

独自性

2-フルオロ-4,4-ジメチル-1-フェニルペンタン-1,3-ジオンは、フッ素原子が存在することによって独特であり、電気陰性度、安定性、反応性の向上などの明確な化学的性質を与えています。この独自性は、研究や産業における特定の用途において、この化合物を貴重な存在にしています。

特性

CAS番号 |

650602-49-6 |

|---|---|

分子式 |

C13H15FO2 |

分子量 |

222.25 g/mol |

IUPAC名 |

2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione |

InChI |

InChI=1S/C13H15FO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |

InChIキー |

KPIJPPVFHZHWAY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)

![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)

![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)

![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)

![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)

![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)